Leptomycin A

概要

説明

Leptomycin A is a secondary metabolite produced by Streptomyces spp . It is an inhibitor of CRM1 (exportin 1) that blocks CRM1 interaction with nuclear export signals, preventing the nuclear export of a broad range of proteins . It is less potent than Leptomycin B .

Molecular Structure Analysis

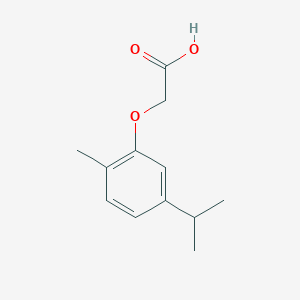

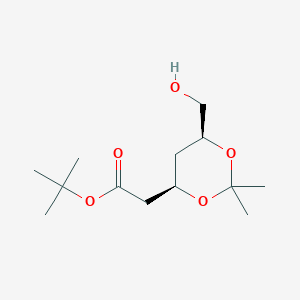

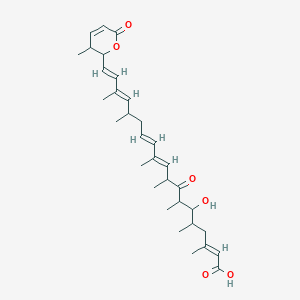

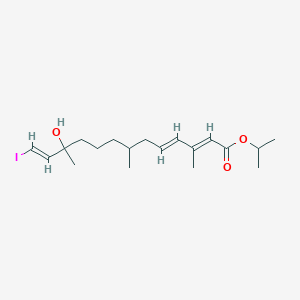

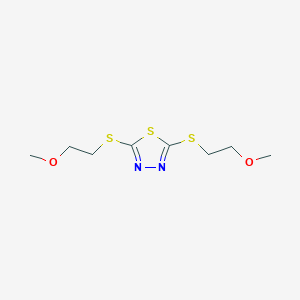

Leptomycin A has a molecular formula of C32H46O6 . Its molecular weight is 526.70 g/mol .

科学的研究の応用

Antifungal Agent

Leptomycin A was initially discovered as an antifungal antibiotic produced by a strain of Streptomyces . It exhibits strong inhibitory activity against fungi such as Schizosaccharomyces and Mucor .

Cell Cycle Arrest

Recent data shows that Leptomycin A causes G1 cell cycle arrest in mammalian cells . This means it can stop the cell cycle in the G1 phase, preventing cells from moving to the S phase where DNA replication occurs. This property can be useful in cancer research and treatment.

Anti-tumor Agent

Leptomycin A has been found to be a potent anti-tumor agent against murine experimental tumors in combination therapy . This suggests that it could potentially be used in cancer treatment, particularly in combination with other drugs.

Nuclear Export Inhibitor

Leptomycin A has been shown to be a potent and specific nuclear export inhibitor in humans . This means it can block the export of proteins and RNA from the nucleus to the cytoplasm, which can affect various cellular processes.

Research Tool in Cell Biology

Due to its ability to inhibit nuclear export, Leptomycin A is often used as a research tool in cell biology . It can help researchers study the mechanisms of nuclear export and its role in various cellular functions.

作用機序

Target of Action

Leptomycin A primarily targets CRM1 (Chromosomal Region Maintenance 1) , also known as XPO1 (Exportin 1) . XPO1 is a major transport receptor responsible for exporting proteins and multiple RNA species .

Mode of Action

Leptomycin A works by blocking the interaction between CRM1 and nuclear export signals, thereby preventing the nuclear export of a broad range of proteins . It binds to the nuclear export signal (NES) on its target proteins and to RAN in its active GTP-bound form (RAN-GTP). The complex is subsequently docked to NPC and passes through the nuclear membrane into the cytoplasm .

Biochemical Pathways

The primary biochemical pathway affected by Leptomycin A is the nuclear-cytoplasmic transport pathway . By inhibiting XPO1, Leptomycin A disrupts the normal functioning of this pathway, leading to the accumulation of proteins in the nucleus that would otherwise be exported to the cytoplasm .

Result of Action

The inhibition of nuclear export by Leptomycin A leads to the accumulation of proteins in the nucleus. This can result in various cellular effects, including G1 cell cycle arrest . It also has the potential to suppress HIV-1 replication .

Safety and Hazards

将来の方向性

XPO1, the target of Leptomycin A, is frequently overexpressed and/or mutated in human cancers and functions as an oncogenic driver . Therefore, suppression of XPO1-mediated nuclear export, such as by Leptomycin A, presents a unique therapeutic strategy . Future research directions could include the development of various XPO1 inhibitors and clinical trials of these compounds .

特性

IUPAC Name |

(2E,10E,12E,16E,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16+,23-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECBVZBMGUAZDL-DLWOFZAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C=CC(=O)OC1/C=C/C(=C/C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leptomycin A | |

CAS RN |

87081-36-5 | |

| Record name | Leptomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087081365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leptomycin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)

![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)